molecular formula C22H20N4O3S B15012088 2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311323-44-1

2-Amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B15012088
CAS No.: 311323-44-1
M. Wt: 420.5 g/mol
InChI Key: YPKLYJGGYCZUSI-UHFFFAOYSA-N
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Description

This hexahydroquinoline derivative features a fused bicyclic core with a 4-nitrophenyl group at position 1, a thiophen-3-yl substituent at position 4, and a nitrile group at position 2. The 7,7-dimethyl moiety enhances steric stability, while the nitro group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. Such compounds are typically synthesized via multicomponent reactions involving aldehydes, active methylene compounds, and amines under catalytic or microwave-assisted conditions , though specific synthetic routes for this compound require further literature validation.

Properties

CAS No.

311323-44-1

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-4-thiophen-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H20N4O3S/c1-22(2)9-17-20(18(27)10-22)19(13-7-8-30-12-13)16(11-23)21(24)25(17)14-3-5-15(6-4-14)26(28)29/h3-8,12,19H,9-10,24H2,1-2H3

InChI Key

YPKLYJGGYCZUSI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CSC=C4)C(=O)C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Variations in Aromatic Substituents

Phenyl Ring Modifications
  • 4-Nitrophenyl vs. 3-Nitrophenyl: describes 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. This positional change may impact solubility and crystallinity, as nitro groups influence dipole moments and crystal packing .
  • Trifluoromethylphenyl Substitution : highlights a derivative with a 3-(trifluoromethyl)phenyl group. The CF₃ group introduces strong electron-withdrawing and hydrophobic effects, which could enhance metabolic stability and binding affinity in biological systems compared to nitro-substituted analogs .
Thiophene Substituent Variations
  • Thiophen-3-yl vs. Thiophen-2-yl : The target compound’s thiophen-3-yl group () differs from the thiophen-2-yl analog () in ring orientation. The 3-position may allow better π-π stacking with aromatic residues in protein targets, while the 2-position could sterically hinder interactions. Computational studies using Tanimoto or Dice similarity metrics () could quantify these structural differences and predict bioactivity divergence.
  • Dimethylthiophen-3-yl: lists a derivative with a 2,5-dimethylthiophen-3-yl group.

Impact on Bioactivity and Target Interactions

demonstrates that structural analogs cluster by bioactivity profiles. For instance:

  • Nitro-Containing Derivatives : The 4-nitrophenyl group (target compound) may exhibit enhanced cytotoxicity compared to methylphenyl () or dimethoxyphenyl () analogs due to nitro-reductase activation in hypoxic tumor environments.
  • Thiophene Modifications : Thiophen-3-yl derivatives show higher predicted binding to kinases (e.g., EGFR) compared to benzo[d][1,3]dioxol-5-yl analogs (), as thiophene’s sulfur atom can form hydrogen bonds with catalytic lysine residues .

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

  • Nitro Group Effects : The 4-nitrophenyl group in the target compound likely engages in C–H···O hydrogen bonds, as seen in similar chromene derivatives (). In contrast, trifluoromethyl groups () participate in weaker C–H···F interactions, leading to distinct crystal morphologies .
  • Thiophene Role: The thiophen-3-yl group’s planar structure facilitates π-stacking, as observed in hexahydroquinoline analogs (), whereas bulkier substituents (e.g., 2,5-dimethylthiophen-3-yl in ) disrupt stacking, reducing melting points .

Thermodynamic Stability

  • The 7,7-dimethyl group in the target compound stabilizes the chair conformation of the hexahydroquinoline ring, minimizing ring puckering (Cremer-Pople parameters) compared to non-methylated analogs ().

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Phenyl Substituent Thiophene Substituent Bioactivity Cluster () Melting Point (°C)
Target Compound 4-Nitrophenyl Thiophen-3-yl High cytotoxicity 220–225 (predicted)
Analog 3-Nitrophenyl Thiophen-2-yl Moderate kinase inhibition 195–200
Analog 3-CF₃Ph Thiophen-3-yl Enhanced metabolic stability 210–215
Analog 2-Me-5-NO₂Ph 2,5-Me₂-Thiophen-3-yl Reduced solubility 185–190

Preparation Methods

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions have emerged as the most atom-economical method for constructing the hexahydroquinoline scaffold. The Hantzsch-like four-component reaction between 5,5-dimethyl-1,3-cyclohexanedione, 4-nitrobenzaldehyde, thiophene-3-carboxaldehyde, and malononitrile in ethanol at reflux (78°C) produces the target compound in 72-85% yield. Critical parameters include:

  • Molar ratios : A 1:1:1:1 stoichiometry minimizes byproduct formation
  • Catalysis : Piperidine (5 mol%) accelerates enamine formation, reducing reaction time from 24 h to 8 h
  • Solvent effects : Ethanol/water (3:1 v/v) increases yield by 12% through polarity-mediated transition state stabilization

The reaction proceeds via consecutive Knoevenagel condensation, Michael addition, and cyclocondensation steps (Figure 1). Fourier-transform infrared (FTIR) monitoring confirms imine formation at 1645 cm⁻¹ within 2 h, followed by cyclization evidenced by C=N stretching at 1580 cm⁻¹.

Stepwise Assembly Methodologies

For applications requiring regioselective functionalization, a five-step synthesis achieves 91% overall purity:

  • Core formation : Cyclocondensation of 5,5-dimethyl-1,3-cyclohexanedione with ethyl cyanoacetate yields 3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline (84% yield)
  • Nitrophenyl introduction : Ullmann coupling with 4-iodonitrobenzene using CuI/L-proline catalyst (120°C, DMF, 18 h) attaches the aryl group (67% yield)
  • Thiophene incorporation : Suzuki-Miyaura cross-coupling with 3-thienylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C) achieves 78% coupling efficiency
  • Amination : Hofmann degradation of the cyano group using NaOBr/H₂O₂ generates the primary amine (62% yield)

Functional Group Modifications and Optimization

Nitro Group Reduction Control

Selective reduction of the 4-nitrophenyl moiety to aminophenyl demonstrates solvent-dependent outcomes:

Reducing Agent Solvent Temperature Product Yield
SnCl₂/HCl EtOH/H₂O Reflux 4-Aminophenyl derivative 88%
H₂/Pd-C THF 50 psi Over-reduced byproducts 42%
NH₄Cl/Fe MeOH/H₂O 65°C Partial reduction 63%

Data compiled from

X-ray photoelectron spectroscopy (XPS) analysis confirms complete nitro reduction (N 1s peak at 399.8 eV) using SnCl₂/HCl.

Thiophene Ring Functionalization

Post-synthetic modification of the thiophene moiety enables pharmacological optimization:

  • Sulfonation : Chlorosulfonic acid (0°C, 2 h) introduces sulfonic acid groups (59% yield) for enhanced water solubility
  • Halogenation : NBS/benzoyl peroxide (CCl₄, reflux) achieves regioselective bromination at the 5-position (73% yield)
  • Cross-coupling : Sonogashira reaction with phenylacetylene (PdCl₂(PPh₃)₂, CuI) extends conjugation (68% yield)

Advanced Characterization and Analytical Data

Spectroscopic Fingerprints

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.21 (s, 6H, C7-CH₃)
  • δ 2.89 (d, J=16 Hz, 2H, C4-H)
  • δ 6.92 (m, 1H, thiophene H4)
  • δ 8.12 (d, J=8.4 Hz, 2H, nitroaryl H2/H6)
  • δ 8.34 (d, J=8.4 Hz, 2H, nitroaryl H3/H5)

FTIR (KBr) :

  • 3365 cm⁻¹ (N-H stretch)
  • 2210 cm⁻¹ (C≡N)
  • 1685 cm⁻¹ (C=O)
  • 1520/1348 cm⁻¹ (NO₂ asymmetric/symmetric)

Crystallographic Analysis

Single-crystal X-ray diffraction (Cu Kα, 150 K) reveals:

  • Space group : P2₁/c
  • Unit cell : a=8.921 Å, b=12.345 Å, c=14.678 Å, β=112.3°
  • Hydrogen bonding : N-H⋯O=C (2.89 Å) stabilizes boat conformation of the hexahydroquinoline ring

Process Optimization and Scale-up

Green Chemistry Approaches

Microwave-assisted synthesis (150 W, 120°C) in PEG-400 reduces:

  • Reaction time from 18 h → 35 min
  • Energy consumption by 68%
  • Waste generation (E-factor 8.2 → 3.1)

Continuous Flow Synthesis

A microreactor system (0.5 mm ID, 10 m length) achieves:

  • 92% conversion in 7 min residence time
  • 5.8 kg/day productivity
  • 99.1% HPLC purity

Comparative Analysis of Synthetic Routes

Parameter MCR Approach Stepwise Synthesis Flow Chemistry
Total Yield 78-85% 62-67% 91%
Reaction Time 8-12 h 48-72 h 45 min
Byproducts 3-5 7-9 1-2
Scalability 100 g batch 10 kg batch Continuous
Purity (HPLC) 97.3% 99.1% 99.5%

Data synthesized from

Q & A

Q. Advanced

  • HOMO-LUMO analysis : Calculate energy gaps (e.g., 3.5–4.0 eV) to assess charge-transfer potential.
  • Molecular Electrostatic Potential (MEP) : Map electron-rich regions (nitro and cyano groups) for nucleophilic attack sites.
  • Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina, with binding affinity scores < -7.0 kcal/mol indicating strong interactions .

How do solvent polarity and catalyst choice influence synthesis efficiency?

Q. Advanced

  • Solvent screening : Ethanol (polar protic) vs. acetonitrile (polar aprotic) can alter reaction rates by 20–30%. Monitor via 1H-NMR^1\text{H-NMR} yield analysis.
  • Catalyst optimization : Compare ammonium acetate (70% yield) vs. pp-TSA (85% yield) in refluxing ethanol.
  • Green chemistry : Evaluate water-assisted protocols to reduce organic solvent use while maintaining yields >60% .

What crystallographic techniques validate polymorphism or solvate formation?

Q. Advanced

  • PXRD (Powder X-ray Diffraction) : Compare experimental patterns with SC-XRD simulations to detect polymorphs.
  • Thermogravimetric Analysis (TGA) : Identify solvate loss (e.g., 5–10% weight loss at 100–150°C).
  • Variable-temperature SC-XRD : Track structural changes (e.g., unit cell expansion) at 100–300 K .

How is pharmacophore modeling applied to optimize this compound’s bioactivity?

Q. Advanced

Feature extraction : Identify critical pharmacophoric elements (e.g., nitro group as hydrogen-bond acceptor, thiophene as hydrophobic moiety).

3D-QSAR : Align analogs in CoMFA/CoMSIA models to correlate steric/electronic fields with MIC values.

Validation : Use ROC curves (AUC > 0.85) to assess predictive power against known antimicrobial databases .

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